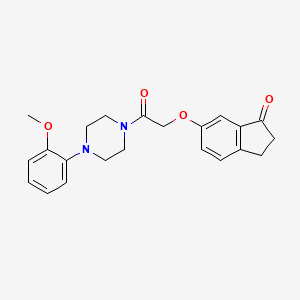

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

描述

属性

IUPAC Name |

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-21-5-3-2-4-19(21)23-10-12-24(13-11-23)22(26)15-28-17-8-6-16-7-9-20(25)18(16)14-17/h2-6,8,14H,7,9-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYPSJUIMQQYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-methoxyphenyl)piperazine.

-

Indanone Derivative Synthesis: : Concurrently, 2,3-dihydro-1H-inden-1-one is synthesized through the cyclization of 2-phenylpropionic acid under acidic conditions.

-

Coupling Reaction: : The final step involves the coupling of 4-(2-methoxyphenyl)piperazine with 2,3-dihydro-1H-inden-1-one in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Optimization of Reaction Conditions: Using high-pressure reactors to enhance reaction rates and yields.

Purification Techniques: Employing recrystallization and chromatographic methods to purify the final product.

Catalyst Recycling: Implementing methods to recover and reuse catalysts to reduce costs and environmental impact.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

-

Reduction: : Reduction of the carbonyl group in the indanone moiety can yield alcohol derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides under basic conditions.

Major Products

Hydroxylated Derivatives: Resulting from oxidation.

Alcohol Derivatives: Resulting from reduction.

Substituted Piperazines: Resulting from nucleophilic substitution.

科学研究应用

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Receptor Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.

Medicine

Pharmacological Research: Explored for potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

Material Science: Utilized in the development of novel materials with specific electronic properties.

作用机制

The compound exerts its effects primarily through interaction with biological receptors. The methoxyphenyl group enhances its binding affinity to serotonin receptors, while the piperazine ring facilitates interaction with dopamine receptors. This dual interaction can modulate neurotransmitter levels, potentially leading to therapeutic effects in conditions like depression and anxiety.

相似化合物的比较

Structural Analogues with Piperazine and Indenone/Isoindolinone Cores

Compound 9 ():

- Structure : 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one

- Key Differences: Core: Isoindolinone instead of indenone. Linker: Ethyl group instead of oxoethoxy.

- Pharmacology : Exhibits high 5-HT1A receptor affinity (Ki < 10 nM) due to the 2-methoxyphenyl-piperazine motif .

- Synthesis: Coupling of piperazine and chloroalkylisoindolinone derivatives .

Compound from :

- Structure : 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one

- Key Differences :

- Piperazine substituent : 2,3-Dichlorophenyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating).

- Linker : Butoxy instead of oxoethoxy.

- Implications : Chlorine substituents enhance dopamine D2/D3 receptor selectivity , while the methoxy group favors serotonin receptor interactions .

Analogues with Modified Linkers and Heterocycles

Compound 4j ():

- Structure: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol

- Key Differences: Core: Indole-sulfonyl group instead of indenone. Linker: Ethanol spacer instead of oxoethoxy.

- Pharmacology: Potent 5-HT6 receptor antagonist (IC50 = 32 nM). The rigid oxoethoxy linker in the target compound may improve metabolic stability compared to the flexible ethanol spacer .

Pyridazinone Derivative ():

- Structure : 2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one

- Key Differences: Core: Pyridazinone instead of indenone. Piperazine substituent: Methyl group instead of 2-methoxyphenyl.

Analogues with Alternative Aromatic Substituents

Compound 11e ():

- Structure : 3-(4-Bromophenyl)-6-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

- Key Differences: Core: Thiazolopyrimidinone instead of indenone. Substituent: Bromophenyl enhances halogen bonding.

生物活性

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic molecule characterized by a unique structure that combines an indanone core with a piperazine ring and an ester moiety. This article reviews the biological activity associated with this compound, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.49 g/mol. The structure includes:

- Indanone core : Known for various biological activities.

- Piperazine ring : Commonly found in pharmacologically active compounds.

- Methoxyphenyl group : Potentially enhances lipophilicity and receptor binding.

The biological activity of this compound is hypothesized based on its structural features:

- GPCR Modulation : Indanone derivatives have been shown to interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways in the body. The piperazine component may enhance this interaction, suggesting potential applications in modulating GPCR activity.

- Antimicrobial Properties : Similar indanone derivatives have exhibited antimicrobial effects against bacteria and fungi. The presence of both the indanone core and the piperazine ring in this compound indicates potential for further investigation into its antimicrobial activity.

Case Study 1: Antimicrobial Activity

A study on indanone derivatives indicated that certain compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may warrant similar investigations to confirm its efficacy against these pathogens.

Case Study 2: GPCR Modulation

Research involving piperazine derivatives has demonstrated their role in modulating neurotransmitter systems by acting on serotonin and dopamine receptors. This highlights the potential for this compound to influence mood and cognitive functions through similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。